molecular formula C5H9N3S2 B1276212 5-(Propylamino)-1,3,4-thiadiazole-2-thiol CAS No. 125908-44-3

5-(Propylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B1276212
M. Wt: 175.3 g/mol
InChI Key: NJQJHXZXNVNCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Propylamino)-1,3,4-thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole family, which is known for its wide range of applications in various fields such as medicinal chemistry, dye production, and materials science. These derivatives are particularly noted for their biological activities, which include anticancer properties, as well as their potential use in semiconductors, energy storage, and as non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One such method involves a one-pot synthesis that includes the refluxing of aryl aldehydes, hydrazine hydrate, and aryl isothiocyanates in methanol, followed by oxidative cyclization with ferric ammonium sulfate . Another approach for synthesizing thiadiazole derivatives is the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium . These methods provide efficient routes to synthesize a range of thiadiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of a chlorophenyl thiadiazole compound was determined to be orthorhombic with specific unit cell parameters, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . Similarly, the crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole was found to be monoclinic with the molecule exhibiting a planar structure and a degree of aromaticity .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can be studied through electrochemical methods such as cyclic and linear sweep voltammetry. These studies reveal that the oxidation potentials of these compounds are pH-dependent and that they can form disulfides upon oxidation . Additionally, the presence of substituents on the thiadiazole ring can influence the selectivity towards particular cancer cell lines, indicating that chemical modifications can tailor the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electrochemical studies show that these compounds have oxidation peaks that are sensitive to pH changes, which can be utilized in developing voltammetric methods for their determination . The DFT calculations and X-ray crystallography data provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the properties and reactivity of these molecules . Furthermore, the molecular electrostatic potential and frontier molecular orbitals analysis can predict the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Potential Applications : Research by Sych et al. (2016) focused on synthesizing new 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives similar to 5-(Propylamino)-1,3,4-thiadiazole-2-thiol. These compounds are seen as promising pharmacological scaffolds with potential applications as anticonvulsants and antiproliferative agents. The study highlights the methodological advancements in producing molecular diversity in thiadiazoles (Sych, Perekhoda, & Tsapko, 2016).

Anticancer and Biological Activity

  • Anticancer and Neuroprotective Activities : A study by Rzeski et al. (2007) examined the anticancer activity of 2-amino-1,3,4-thiadiazole based compounds, which are structurally related to 5-(Propylamino)-1,3,4-thiadiazole-2-thiol. The research found these compounds effective against various cancer cell lines, including those from the nervous system and peripheral cancers, without affecting the viability of normal cells. The compounds also demonstrated neuroprotective properties (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Molecular and Structural Analysis

  • X-Ray and DFT-Calculated Structures : A 2010 study by Süleymanoğlu et al. investigated the structure of a 1,3,4-thiadiazole compound, closely related to 5-(Propylamino)-1,3,4-thiadiazole-2-thiol. This research provided insights into the molecular geometry, electrostatic potential, and natural bond orbitals analysis, crucial for understanding the compound's reactivity and potential applications (Süleymanoğlu, Ustabaş, Alpaslan, Çoruh, Karakuş, & Rollas, 2010).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Ouici et al. (2017) explored the use of 5-amino-1,3,4-thiadiazole-2-thiol, a structurally similar compound to 5-(Propylamino)-1,3,4-thiadiazole-2-thiol, as a corrosion inhibitor. The study showed its effectiveness in protecting mild steel in hydrochloric acid medium, highlighting its potential in industrial applications (Ouici, Tourabi, Benali, Selles, Jama, Zarrouk, & Bentiss, 2017).

Antimicrobial and Fungicidal Activities

  • Antimicrobial and Fungicidal Properties : Research by Zou et al. (2002) investigated the fungicidal activity of 1,3,4-thiadiazoles, which are related to 5-(Propylamino)-1,3,4-thiadiazole-2-thiol. The study found that these compounds displayed significant activity against agricultural pathogens, offering insights into their potential use in agriculture and biochemistry (Zou, Lai, Jin, & Zhang, 2002).

properties

IUPAC Name

5-(propylamino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJHXZXNVNCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407131
Record name 5-(propylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propylamino)-1,3,4-thiadiazole-2-thiol

CAS RN

125908-44-3
Record name 5-(propylamino)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propylamino)-1,3,4-thiadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Propylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-(Propylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(Propylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(Propylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-(Propylamino)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(Propylamino)-1,3,4-thiadiazole-2-thiol

Citations

For This Compound
1
Citations
S Haji Ali, D Osmaniye, BN Sağlık, S Levent, Y Özkay… - Molecules, 2022 - mdpi.com
Alzheimer’s disease (AD) is a slowly progressive neurodegenerative disease that causes dementia in people aged 65 and over. In the present study, a series of thiadiazole hybrid …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.